molecular formula C21H21Br2N7O3 B11533715 5-Bromo-2,4-dihydroxybenzaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone

5-Bromo-2,4-dihydroxybenzaldehyde {4-[(2-bromo-4-methylphenyl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}hydrazone

Cat. No.: B11533715
M. Wt: 579.2 g/mol
InChI Key: BNNWXWANMUGBOP-BHGWPJFGSA-N
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Description

4-BROMO-6-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL is a complex organic compound featuring multiple functional groups, including bromine, amino, morpholine, triazine, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-6-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Bromination: Introduction of bromine atoms into the aromatic rings using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Amination: Formation of the amino group through nucleophilic substitution reactions.

    Triazine Formation: Cyclization reactions to form the triazine ring, often using cyanuric chloride as a starting material.

    Morpholine Introduction: Nucleophilic substitution to introduce the morpholine group.

    Hydrazone Formation: Condensation reactions to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol groups can undergo oxidation to form quinones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.

Major Products

    Oxidation: Quinones and related compounds.

    Reduction: Amines and related derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in transition metal catalysis.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Drug Development: Investigated for its potential as a pharmacophore in drug design.

Medicine

    Anticancer: Studied for its potential anticancer properties.

    Antimicrobial: Evaluated for its antimicrobial activity against various pathogens.

Industry

    Materials Science: Used in the development of advanced materials such as polymers and coatings.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of 4-BROMO-6-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways involved would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2,6-DIMETHYLPHENOL: Similar in structure but lacks the triazine and morpholine groups.

    2-BROMO-4-METHYLANILINE: Contains the bromo and amino groups but lacks the phenol and triazine groups.

    6-MORPHOLINO-1,3,5-TRIAZINE: Contains the triazine and morpholine groups but lacks the bromine and phenol groups.

Uniqueness

4-BROMO-6-[(E)-(2-{4-[(2-BROMO-4-METHYLPHENYL)AMINO]-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]BENZENE-1,3-DIOL is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. Its structural complexity allows for diverse interactions with biological targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C21H21Br2N7O3

Molecular Weight

579.2 g/mol

IUPAC Name

4-bromo-6-[(E)-[[4-(2-bromo-4-methylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]benzene-1,3-diol

InChI

InChI=1S/C21H21Br2N7O3/c1-12-2-3-16(14(22)8-12)25-19-26-20(28-21(27-19)30-4-6-33-7-5-30)29-24-11-13-9-15(23)18(32)10-17(13)31/h2-3,8-11,31-32H,4-7H2,1H3,(H2,25,26,27,28,29)/b24-11+

InChI Key

BNNWXWANMUGBOP-BHGWPJFGSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=CC(=C(C=C4O)O)Br)Br

Canonical SMILES

CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=CC(=C(C=C4O)O)Br)Br

Origin of Product

United States

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